![molecular formula C15H18ClN3O2 B1293009 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide CAS No. 1119449-63-6](/img/structure/B1293009.png)
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide
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Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide (CMOB) is a synthetic compound that has been used in scientific research applications due to its unique properties. CMOB has been studied for its potential as a therapeutic agent, as well as its ability to act as a catalyst in chemical reactions.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile synthon in organic synthesis, particularly in the construction of 1,2,5-oxadiazole derivatives. Its chloromethyl and oxadiazolyl groups are reactive sites that can undergo various transformations, enabling the synthesis of a wide array of heterocyclic compounds .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The oxadiazole core is a common motif in drug design, often associated with antimicrobial, anti-inflammatory, and anticancer properties .
Material Science
The unique chemical structure of this compound makes it suitable for the design of new materials. Its derivatives can be used to modify surface properties or to create novel polymers with specific characteristics .
Antimicrobial Agents
Research indicates that some derivatives exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. This highlights its potential application in developing new antimicrobial drugs to combat antibiotic resistance .
Enzyme Inhibition
Certain derivatives of this compound have been identified as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in signal transduction pathways. This suggests its application in the study of enzyme inhibition and the development of targeted therapies .
properties
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)7-8-17-15(20)12-5-3-11(4-6-12)14-18-13(9-16)21-19-14/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZXPPBPFAEWMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide |
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